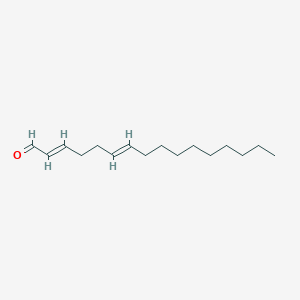

21-(3-羧基-1-氧代丙氧基)-17-羟基孕甾-4-烯-3,20-二酮单钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Hydrocortisone sodium succinate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of steroid chemistry.

Biology: Employed in research on glucocorticoid receptors and their role in cellular processes.

Medicine: Investigated for its therapeutic effects in treating inflammatory and autoimmune diseases.

作用机制

Target of Action

The primary target of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt, also known as hydrocortisone sodium succinate, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Hydrocortisone sodium succinate interacts with its target, the glucocorticoid receptor, to exert its effects . It mimics the action of naturally occurring glucocorticoids, such as hydrocortisone and cortisone . These hormones are known for their anti-inflammatory effects in disorders of many organ systems .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, hydrocortisone sodium succinate triggers a series of biochemical reactions that lead to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . This results in a decrease in inflammation and an overall reduction in the immune response .

Pharmacokinetics

Hydrocortisone sodium succinate is readily absorbed from the gastrointestinal tract . Its high water solubility allows for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of hydrocortisone are required rapidly . The effects of hydrocortisone sodium succinate are evident within one hour and persist for a variable period .

Result of Action

The molecular and cellular effects of hydrocortisone sodium succinate’s action include a reduction in inflammation and a modulation of the immune response . This can lead to relief from symptoms in conditions such as adrenocortical deficiency states .

Action Environment

The action, efficacy, and stability of hydrocortisone sodium succinate can be influenced by various environmental factors. For instance, the pH of the reconstituted solution is adjusted with sodium hydroxide so that it is within the USP specified range of 7 to 8 . This ensures optimal conditions for the compound’s action.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt involves the esterification of hydrocortisone with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst . The product is then purified through recrystallization or other suitable purification methods to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of hydrocortisone sodium succinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often formulated into sterile powders for intravenous or intramuscular administration .

化学反应分析

Types of Reactions

Hydrocortisone sodium succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

相似化合物的比较

Similar Compounds

Methylprednisolone Sodium Succinate: Another glucocorticoid with similar anti-inflammatory properties but differing in potency and duration of action.

Prednisolone Sodium Phosphate: A related compound used for similar therapeutic purposes but with different pharmacokinetic properties.

Uniqueness

Hydrocortisone sodium succinate is unique in its rapid onset of action and high solubility in water, making it particularly useful for emergency situations where immediate glucocorticoid effects are required . Its molecular structure allows for efficient binding to glucocorticoid receptors, enhancing its therapeutic efficacy.

属性

CAS 编号 |

70795-33-4 |

|---|---|

分子式 |

C₂₅H₃₃NaO₇ |

分子量 |

468.52 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。